molecular formula C5H7F3O B1311352 1,1,1-Trifluoropent-4-en-2-ol CAS No. 77342-37-1

1,1,1-Trifluoropent-4-en-2-ol

Cat. No. B1311352
CAS RN: 77342-37-1
M. Wt: 140.1 g/mol
InChI Key: LWFLVOBZYLXRMP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropent-4-en-2-ol, also known as 5,5,5-Trifluoropent-1-en-4-ol or 4-Hydroxy-5,5,5-trifluoropent-1-ene, is a chemical compound with the CAS Number: 77342-37-1 . It has a molecular weight of 140.11 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a melting point of 57 degrees Celsius . The flash point is between 100-101 degrees Celsius .

Scientific Research Applications

Synthesis and Catalysis

1,1,1-Trifluoropent-4-en-2-ol is utilized in various synthetic and catalytic processes. For instance, Zhang, Zhao, and Lu (2007) described the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization, highlighting its role in complex organic synthesis (Zhang, Zhao, & Lu, 2007). Kuroki et al. (2000) achieved the enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols by hydrogenating 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts, demonstrating its potential in asymmetric catalysis (Kuroki et al., 2000).

Organic Chemistry and Pharmaceutical Synthesis

The compound has significant applications in organic chemistry and pharmaceutical synthesis. Shimizu, Sugiyama, and Fujisawa (1996) reported the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity, showcasing its utility in the preparation of specific organic intermediates (Shimizu, Sugiyama, & Fujisawa, 1996). Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, highlighting its versatility in creating complex molecular structures (Aquino et al., 2015).

Solvent and Medium in Chemical Reactions

This compound also serves as an effective solvent or medium for various chemical reactions. Eberson, Hartshorn, and Persson (1995) found it to be an ideal solvent for generating radical cations, greatly increasing their stability compared to other solvents (Eberson, Hartshorn, & Persson, 1995). Their later work in 1997 further explored its use in electrophilic aromatic substitution and photochemistry (Eberson, Hartshorn, Persson, & Radner, 1997).

Environmental and Green Chemistry

Recent developments havealso highlighted the potential of this compound in environmentally friendly chemistry. Rayo et al. (2010) developed a highly efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols using microwave-assisted ring-opening reactions, emphasizing the push towards greener synthesis processes (Rayo et al., 2010).

Physical Chemistry and Material Science

In physical chemistry and material science, this compound plays a role in understanding molecular interactions and properties. Fioroni et al. (2003) studied its miscibility with water, providing insights into the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003). Vakili et al. (2012) investigated its molecular structure and intramolecular hydrogen bonding, contributing to the understanding of molecular conformation in fluorinated compounds (Vakili et al., 2012).

Safety and Hazards

1,1,1-Trifluoropent-4-en-2-ol is classified as a dangerous substance. The GHS pictogram indicates that it is flammable (GHS02) . The hazard statements include H226, which means it is flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

1,1,1-trifluoropent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFLVOBZYLXRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447948
Record name 1,1,1-trifluoro-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77342-37-1
Record name 1,1,1-trifluoro-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-Trifluoropent-1-en-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of indium powder (2.3 g, 20 mmol) in water is added allyl bromide (2.5 mL, 30 mmol) followed by trifluoroacetaldehyde ethyl hemiacetal (1.3 mL, 10 mmol). The reaction mixture is stirred for 16 h and then extracted with t-butyl methyl ether (50 mL). The organic layer is washed with water, brine, dried with Na2SO4 and concentrated to give the title compound as a colorless oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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